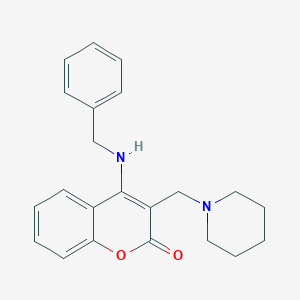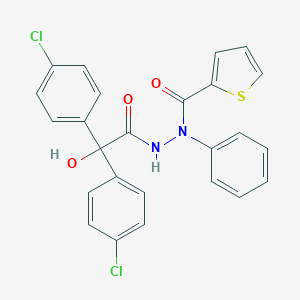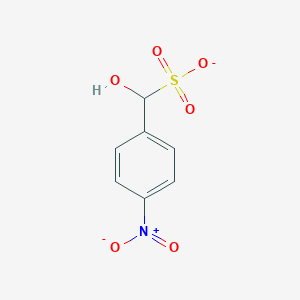
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide, also known as HCC-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. HCC-1 is a member of the family of sulfonylurea compounds, which are known for their ability to inhibit the activity of certain enzymes. In
作用机制
The mechanism of action of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, particularly carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate, which is necessary for the regulation of acid-base balance in the body. The exact mechanism by which N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide inhibits carbonic anhydrase is not known, but it is thought to involve the binding of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide are not fully understood, but it is known to have an impact on the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide leads to a decrease in the production of bicarbonate, which can lead to metabolic acidosis. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has also been shown to have an impact on the activity of certain enzymes involved in the production of reactive oxygen species, which could have implications for its use as a photosensitizer in cancer treatment.
实验室实验的优点和局限性
One advantage of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is its potential as a photosensitizer in cancer treatment. Its ability to selectively destroy cancer cells could make it a valuable tool in the fight against cancer. However, there are limitations to its use in lab experiments. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is a synthetic compound, which means that it is expensive to produce and may not be readily available for use in lab experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide. One area of interest is its potential as a photosensitizer in cancer treatment. Further research is needed to determine the optimal conditions for its use and to explore its potential in the treatment of different types of cancer.
Another area of interest is the development of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide analogues with improved properties. Analogues could be developed that are more selective for certain enzymes or that have improved photosensitizing properties.
Finally, further research is needed to fully understand the mechanism of action of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide. This could lead to the development of new drugs that target the same enzymes as N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide, but with improved properties and fewer side effects.
Conclusion:
In conclusion, N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is a synthetic compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and act as a photosensitizer make it a valuable tool in the fight against cancer. However, further research is needed to fully understand its mechanism of action and to develop analogues with improved properties.
合成方法
The synthesis of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,5,6,6-hexachlorocyclohex-1-ene-4-one in the presence of a base such as triethylamine. This reaction yields N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 210-213°C.
科学研究应用
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been studied extensively for its potential use in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has potential applications in the treatment of conditions such as glaucoma and epilepsy.
Another area of interest is N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide's potential as a photosensitizer. Photosensitizers are compounds that can be activated by light to produce reactive oxygen species, which can be used to selectively destroy cancer cells. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been shown to have potential as a photosensitizer in the treatment of certain types of cancer.
属性
产品名称 |
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C13H7Cl6NO3S |
分子量 |
470 g/mol |
IUPAC 名称 |
(NE)-N-(2,3,5,5,6,6-hexachloro-4-oxocyclohex-2-en-1-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H7Cl6NO3S/c1-6-2-4-7(5-3-6)24(22,23)20-10-8(14)9(15)11(21)13(18,19)12(10,16)17/h2-5H,1H3/b20-10+ |
InChI 键 |
XCJBECIIFHPJBI-KEBDBYFISA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)

![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)

